Methyl (S)-4-N-Cbz-piperazine-2-carboxylate
Overview
Description
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.
Introduction of the Carbobenzyloxy Group: The Cbz group is introduced by reacting the piperazine derivative with benzyl chloroformate under basic conditions.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the oxidation of the piperazine ring or the Cbz group.
Reduction: Reduction reactions may target the ester or the Cbz group, leading to the formation of the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the piperazine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized piperazine derivatives or benzyl alcohol.
Reduction: Products may include piperazine alcohols or amines.
Substitution: Products may include substituted piperazine derivatives.
Scientific Research Applications
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group can protect the nitrogen atom during chemical reactions, allowing for selective modifications. The piperazine ring can interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Methyl (S)-4-N-Boc-piperazine-2-carboxylate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Methyl (S)-4-N-Fmoc-piperazine-2-carboxylate: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is unique due to the presence of the Cbz group, which provides specific protection and reactivity characteristics. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of functional groups.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKXWBBQYZXPFB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427487 | |
Record name | 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225517-81-7 | |
Record name | 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 225517-81-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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